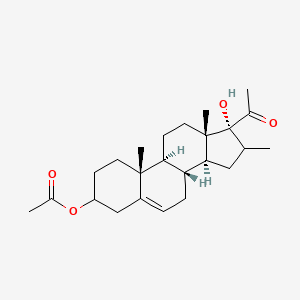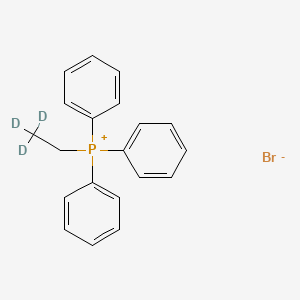
Condroitín sulfato C sal sódica
Descripción general
Descripción
Chondroitin sulfate C sodium salt is a sulfated glycosaminoglycan composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid. It is commonly found in the cartilage of animals and is often used in dietary supplements for joint health. This compound is known for its role in providing resistance to compression in cartilage and is frequently used in combination with glucosamine for the treatment of osteoarthritis .
Aplicaciones Científicas De Investigación
Chondroitin sulfate C sodium salt has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Chondroitin sulfate C sodium salt, also known as Chondroitin, 6-(hydrogen sulfate), sodium salt, is a glycosaminoglycan that primarily targets tissues such as cartilage . It is a major component of the extracellular matrix (ECM) and is involved in various physiological processes .
Mode of Action
Chondroitin sulfate interacts with its targets by providing mechanical support to tissues while still allowing rapid diffusion of water-soluble molecules and migration of cells . It is composed of alternating 1,3-N-acetyl-β-d-galactosamine and 1,4-β-d-glucuronic acid units which bear 4-O- and/or 6-O-sulfations at the N-acetylgalactosamine units disposed of in specific patterns . Depending on the predominating disaccharide unit, it presents different biological activities .
Biochemical Pathways
Chondroitin sulfate influences many biochemical pathways. It is involved in the synthesis of proteoglycans and hyaluronic acid, and it decreases the catabolic activity of chondrocytes, inhibiting the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage the cartilage matrix and cause death of articular chondrocytes .
Pharmacokinetics
Chondroitin sulfate shows first-order kinetics up to single doses of 3,000 mgThe bioavailability of chondroitin sulfate ranges from 15% to 24% .
Result of Action
The primary result of chondroitin sulfate’s action is pain relief and increased joint mobility after a relatively long regular administration, as well as a long-lasting effect after the end of the treatment . It is reported to improve joint function and slow disease progression .
Action Environment
The action of chondroitin sulfate can be influenced by various environmental factors. For instance, the structural diversity of chondroitin sulfate with respect to sulfation and saccharide content endows this molecule with distinct complexity, allowing for functional modification . These multiple functions contribute to the application of chondroitin sulfate in medicines, biomaterials, and functional foods .
Análisis Bioquímico
Biochemical Properties
Chondroitin Sulfate C Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that chondroitin 4-sulfotransferase-1 and chondroitin 6-sulfotransferase-1 could specifically transfer sulfation from adenosine 3’-phosphate 5’-phosphosulfate to positions 4 and 6 of the GalNAc residues, respectively .
Cellular Effects
Chondroitin Sulfate C Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown remarkable anticoagulant, articular cartilage repair, corneal lesion healing, antidiabetic, and antiproliferative effects .
Molecular Mechanism
The molecular mechanism of action of Chondroitin Sulfate C Sodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its structural diversity with respect to sulfation and saccharide content endows this molecule with distinct complexity, allowing for functional modification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chondroitin Sulfate C Sodium Salt change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Chondroitin Sulfate C Sodium Salt vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Chondroitin Sulfate C Sodium Salt is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Chondroitin Sulfate C Sodium Salt is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Chondroitin Sulfate C Sodium Salt and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chondroitin sulfate C sodium salt can be prepared through various methods, including extraction from animal cartilage, biosynthesis, and fermentation. The extraction process typically involves the use of proteolytic enzymes to break down the cartilage matrix, followed by purification steps to isolate the chondroitin sulfate .
Industrial Production Methods
Industrial production of chondroitin sulfate C sodium salt often involves the extraction from bovine, porcine, or avian cartilage. The process includes several steps such as enzymatic hydrolysis, filtration, and precipitation to obtain a high-purity product. The extracted compound is then converted to its sodium salt form for stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
Chondroitin sulfate C sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar units.
Reduction: This reaction can alter the sulfate groups attached to the sugar units.
Substitution: This reaction can involve the replacement of sulfate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the glycosaminoglycan chain .
Major Products
The major products formed from these reactions include modified chondroitin sulfate derivatives with altered sulfate patterns, which can have different biological activities and properties .
Comparación Con Compuestos Similares
Chondroitin sulfate C sodium salt is often compared with other glycosaminoglycans such as:
Hyaluronic acid: Known for its role in maintaining moisture in tissues.
Keratan sulfate: Found in the cornea, cartilage, and bone.
Dermatan sulfate: Involved in wound repair and coagulation.
Heparan sulfate: Plays a role in cell signaling and development.
Chondroitin sulfate C sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological activities and therapeutic potential .
Propiedades
IUPAC Name |
3-[3-acetamido-4-[5-[3-acetamido-4-[5-[3-acetamido-4,5-dihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N3O43S3/c1-7(46)43-13-19(52)16(49)10(4-75-89(66,67)68)78-38(13)84-29-21(54)24(57)41(87-32(29)35(61)62)83-27-15(45-9(3)48)40(80-12(18(27)51)6-77-91(72,73)74)86-30-22(55)25(58)42(88-33(30)36(63)64)82-26-14(44-8(2)47)39(79-11(17(26)50)5-76-90(69,70)71)85-28-20(53)23(56)37(65)81-31(28)34(59)60/h10-33,37-42,49-58,65H,4-6H2,1-3H3,(H,43,46)(H,44,47)(H,45,48)(H,59,60)(H,61,62)(H,63,64)(H,66,67,68)(H,69,70,71)(H,72,73,74)/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHQVWCLVQDEKE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)[O-])OC3C(C(OC(C3O)COS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(OC(C5O)COS(=O)(=O)[O-])OC6C(C(C(OC6C(=O)[O-])O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)COS(=O)(=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N3O43S3-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1390.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12678-07-8 | |
| Record name | Chondroitin, 6-(hydrogen sulfate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can Chondroitin Sulfate C Sodium Salt be used to arrange nanoparticles? What makes it suitable for this application?
A1: Yes, research suggests that Chondroitin Sulfate C Sodium Salt can be used to arrange gold nanoparticles along polymer chains. [] This capability stems from its ability to form polymer complexes. When added to a solution containing thiolated poly(ethylene oxide) bound to gold nanoparticles, Chondroitin Sulfate C Sodium Salt interacts with the polyethylene oxide chains. This interaction leads to a structured arrangement of the nanoparticles. Specifically, the rigid structure of Chondroitin Sulfate C Sodium Salt induces a linear arrangement of the gold nanoparticles, highlighting its potential in nanomaterial fabrication. []
Q2: Beyond nanoparticle arrangement, are there other applications of Chondroitin Sulfate C Sodium Salt in materials science?
A2: Yes, Chondroitin Sulfate C Sodium Salt has shown promise in the development of biodegradable microneedles. [] Researchers successfully fabricated microneedles using Chondroitin Sulfate C Sodium Salt as the biodegradable polymer. This involved creating a master male mold using moving-mask lithography and then casting the biopolymer using a polydimethylsiloxane female mold. [] This highlights its potential for drug delivery applications.
Q3: Can Chondroitin Sulfate C Sodium Salt be used for chiral separation? What kind of interactions govern this process?
A3: Yes, Chondroitin Sulfate C Sodium Salt has proven effective as a chiral selector in electrokinetic chromatography (EKC) for separating drug enantiomers. [] This capability is attributed to its charged, linear, sulfated polysaccharide structure with a large mass. These characteristics enable Chondroitin Sulfate C Sodium Salt to engage in ionic and hydrophobic interactions with drug molecules, facilitating enantiomeric separation. [] This property makes it a valuable tool in analytical chemistry and pharmaceutical development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B576400.png)
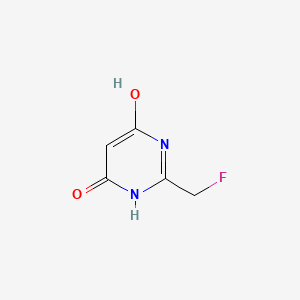

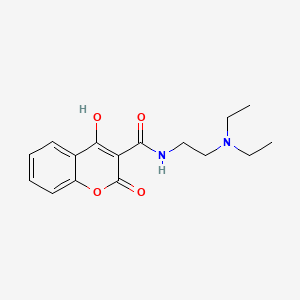
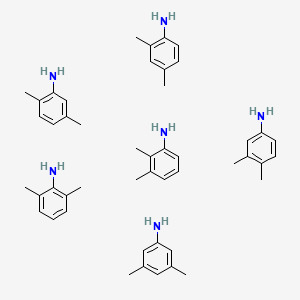
![1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone](/img/structure/B576409.png)
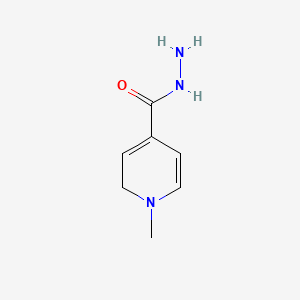
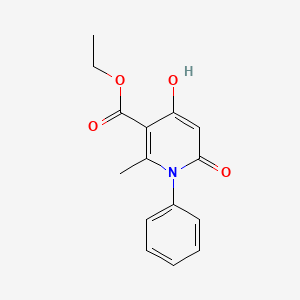
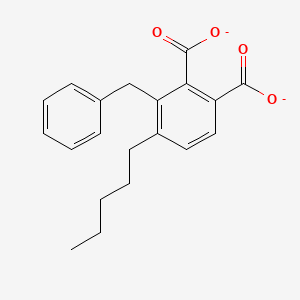
![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)
